molecular formula C19H22BrNO2 B10893657 N-(3-bromophenyl)-2-[4-(pentan-2-yl)phenoxy]acetamide

N-(3-bromophenyl)-2-[4-(pentan-2-yl)phenoxy]acetamide

Cat. No.: B10893657
M. Wt: 376.3 g/mol
InChI Key: LRNNMYIJOLSECP-UHFFFAOYSA-N
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Description

N~1~-(3-BROMOPHENYL)-2-[4-(1-METHYLBUTYL)PHENOXY]ACETAMIDE: is an organic compound with a complex structure that includes a bromophenyl group and a phenoxyacetamide moiety

Properties

Molecular Formula

C19H22BrNO2

Molecular Weight

376.3 g/mol

IUPAC Name

N-(3-bromophenyl)-2-(4-pentan-2-ylphenoxy)acetamide

InChI

InChI=1S/C19H22BrNO2/c1-3-5-14(2)15-8-10-18(11-9-15)23-13-19(22)21-17-7-4-6-16(20)12-17/h4,6-12,14H,3,5,13H2,1-2H3,(H,21,22)

InChI Key

LRNNMYIJOLSECP-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC(=CC=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(3-BROMOPHENYL)-2-[4-(1-METHYLBUTYL)PHENOXY]ACETAMIDE typically involves the following steps:

    Formation of the Bromophenyl Intermediate: The initial step involves the bromination of a phenyl compound to introduce the bromine atom at the desired position.

    Coupling Reaction: The bromophenyl intermediate is then coupled with a phenoxyacetamide derivative under specific conditions, often involving a base such as potassium carbonate and a solvent like dimethylformamide (DMF).

    Final Product Formation:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and phenoxy groups, leading to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can target the amide group, potentially converting it to an amine.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Quinones and other oxidized phenyl derivatives.

    Reduction: Amines and reduced amide derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.

    Materials Science: It can be incorporated into polymers and other materials to impart specific properties such as thermal stability or electronic conductivity.

Biology and Medicine:

    Drug Development: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Biological Probes: It can be used as a probe in biochemical assays to study enzyme activity or protein interactions.

Industry:

    Coatings and Adhesives: The compound can be used in the formulation of specialty coatings and adhesives, providing enhanced performance characteristics.

Mechanism of Action

The mechanism of action of N1-(3-BROMOPHENYL)-2-[4-(1-METHYLBUTYL)PHENOXY]ACETAMIDE involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the phenoxyacetamide moiety can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

    N-(3-BROMOPHENYL)-2-(4-METHYLPHENOXY)ACETAMIDE: Similar structure but with a methyl group instead of a 1-methylbutyl group.

    N-(3-CHLOROPHENYL)-2-[4-(1-METHYLBUTYL)PHENOXY]ACETAMIDE: Similar structure but with a chlorine atom instead of a bromine atom.

    N-(3-FLUOROPHENYL)-2-[4-(1-METHYLBUTYL)PHENOXY]ACETAMIDE: Similar structure but with a fluorine atom instead of a bromine atom.

Uniqueness: The presence of the bromine atom in N1-(3-BROMOPHENYL)-2-[4-(1-METHYLBUTYL)PHENOXY]ACETAMIDE imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its chloro- and fluoro- analogs. Additionally, the 1-methylbutyl group provides steric hindrance, influencing the compound’s interaction with molecular targets.

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